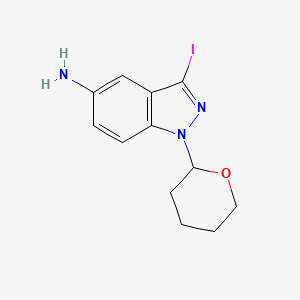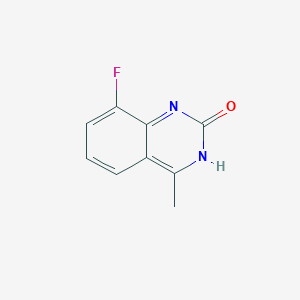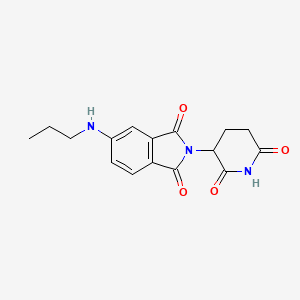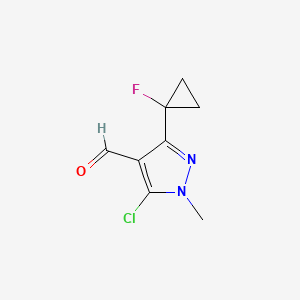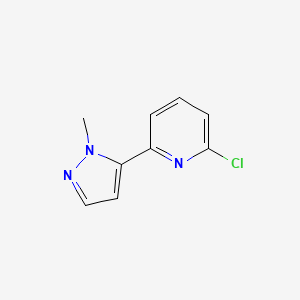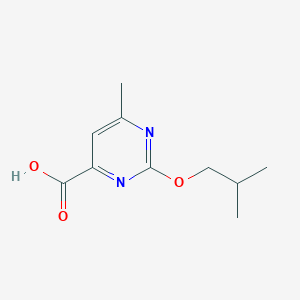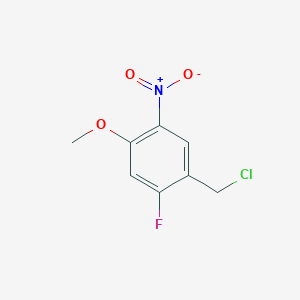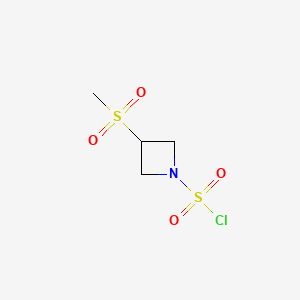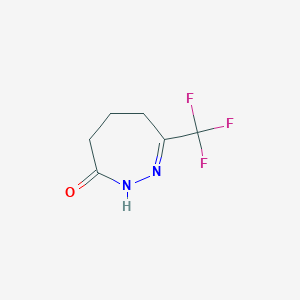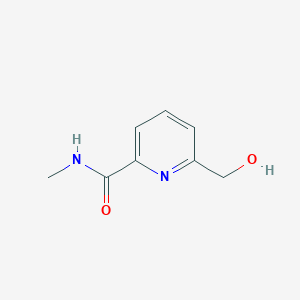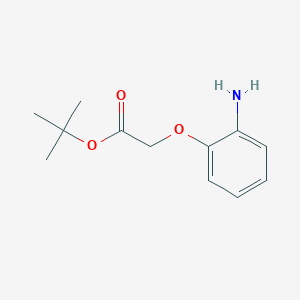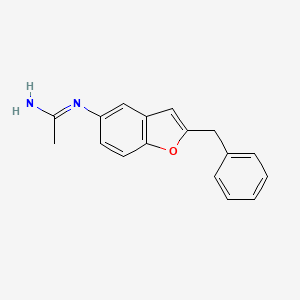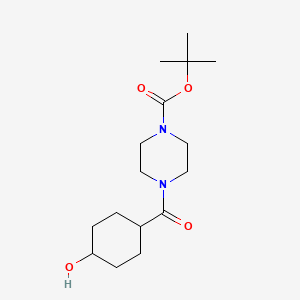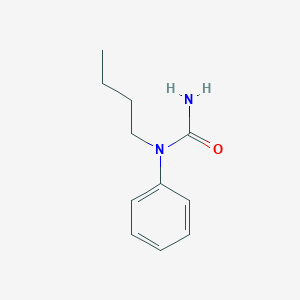
Butylphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Butylphenylurea can be synthesized through several methods. One common approach involves the reaction of phenylisocyanate with butylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .
Another method involves the transamidation of 1,3-diphenylurea with n-butylamine in the presence of a catalyst such as triethylenediamine. This reaction is carried out in a solvent like dioxane and involves the nucleophilic attack of the amine on the carbonyl carbon of the urea .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated and stirred to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions
Butylphenylurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens or other electrophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can participate in polymerization reactions to form polyurethaneureas, which have applications in the production of elastomers and coatings.
Common Reagents and Conditions
Phenylisocyanate: Used in the synthesis of this compound.
Triethylenediamine: A catalyst for transamidation reactions.
Solvents: Dioxane and other organic solvents are commonly used in these reactions.
Major Products Formed
Substituted this compound: Formed through substitution reactions.
Polyurethaneureas: Formed through polymerization reactions.
科学研究应用
Butylphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of butylphenylurea involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that can form bonds with other molecules to create larger structures. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
相似化合物的比较
Similar Compounds
Phenylurea: Similar structure but lacks the butyl group.
Diphenylurea: Contains two phenyl groups instead of one butyl and one phenyl group.
Butylurea: Contains a butyl group but lacks the phenyl group.
Uniqueness
Butylphenylurea is unique due to its combination of butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry .
属性
CAS 编号 |
62641-29-6 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC 名称 |
1-butyl-1-phenylurea |
InChI |
InChI=1S/C11H16N2O/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |
InChI 键 |
GOGYHVOOMHFPAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=CC=CC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



